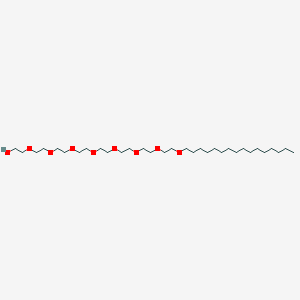

Octaethylene glycol monohexadecyl ether

Vue d'ensemble

Description

Octaethylene glycol monohexadecyl ether, also known as C16E8, is a nonionic surfactant . It belongs to the family of polyethylene glycol (PEG) ethers with a hydrophilic head and lipophilic tail . It is commonly used in various industrial and research applications, including use in lotions, detergents, and solubilizers .

Molecular Structure Analysis

The linear formula of Octaethylene glycol monohexadecyl ether is CH3(CH2)15(OCH2CH2)8OH . Its molecular weight is 594.86 . The SMILES string representation is CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO .Physical And Chemical Properties Analysis

Octaethylene glycol monohexadecyl ether is a solid substance . It is non-ionic and has a melting point of 43-45 °C .Applications De Recherche Scientifique

Membrane Protein Studies

Octaethylene glycol monohexadecyl ether is extensively used in the study of membrane proteins. It helps solubilize and stabilize proteins, which is crucial for structural analysis techniques. This application is vital for understanding protein functions and designing drugs that can interact with these proteins .

Drug Delivery Systems

Due to its ability to interact with and penetrate cell membranes, Octaethylene glycol monohexadecyl ether has potential applications in drug delivery systems. It can be used to enhance the delivery of therapeutic agents across cellular barriers .

Polysiloxane-Modified Mesoporous Materials

In materials science, Octaethylene glycol monohexadecyl ether is used in the preparation of polysiloxane-modified mesoporous silica gels. These materials have various applications, including catalysis, drug delivery, and separation technologies .

Mécanisme D'action

Target of Action

Octaethylene glycol monohexadecyl ether, also known as Polyoxyethylene (10) cetyl ether, is a nonionic surfactant . Its primary targets are membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules across the cell membrane, and maintenance of cell structure .

Mode of Action

This compound interacts with its targets by solubilizing and stabilizing the membrane proteins . It belongs to the family of polyethylene glycol (PEG) ethers, which have a hydrophilic head and lipophilic tail . This structure allows it to interact with and penetrate cell membranes .

Biochemical Pathways

Its ability to solubilize and stabilize membrane proteins suggests that it may influence various pathways involving these proteins

Pharmacokinetics

Its ability to interact with and penetrate cell membranes suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Octaethylene glycol monohexadecyl ether’s action primarily involve the solubilization and stabilization of membrane proteins . This can facilitate the study of these proteins and their functions . Additionally, its ability to penetrate cell membranes suggests potential applications in drug delivery .

Safety and Hazards

While specific safety and hazard information for Octaethylene glycol monohexadecyl ether is not provided in the search results, general safety measures for handling similar chemical substances include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-34-19-21-36-23-25-38-27-29-40-31-32-41-30-28-39-26-24-37-22-20-35-18-16-33/h33H,2-32H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMTWWUZRPSEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394423 | |

| Record name | Hexadecyloctaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5698-39-5 | |

| Record name | Hexadecyloctaglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Octaethylene glycol monohexadecyl ether influence the formation of surfactant-templated polymer films?

A1: Research indicates that C16EO8 plays a crucial role in defining the structure of surfactant-templated polymer films. When combined with cationic surfactants like cetyltrimethylammonium bromide (CTAB) and polymers such as polyethylenimine (PEI), C16EO8 integrates into the micelle structure. Increasing the concentration of C16EO8 within these mixed micelles generally leads to a decrease in both the thickness and overall order of the resulting polymer films []. This suggests that C16EO8 can be used to fine-tune the morphology of these films for specific applications.

Q2: What makes Octaethylene glycol monohexadecyl ether suitable for use in electrochemical sensors?

A2: C16EO8 exhibits properties that make it valuable in constructing sensitive electrochemical sensors. Studies have demonstrated its utility in fabricating mesoporous platinum microelectrodes (MPtEs) [, , ]. These electrodes, with their high surface area due to the mesoporous structure, offer enhanced sensitivity for detecting analytes like formic acid and glucose. The C16EO8 serves as a structure-directing agent during the electrodeposition process, contributing to the formation of the desired porous architecture.

Q3: Beyond electrochemical sensors, what other applications utilize the self-assembly properties of Octaethylene glycol monohexadecyl ether?

A3: The self-assembly behavior of C16EO8 extends its utility beyond electrochemical sensors. Research has explored its self-assembly within deep eutectic solvents (DESs), specifically a type IV DES composed of cerium (III) nitrate hexahydrate and urea [, ]. Within this DES, C16EO8 forms spherical micelles. This finding holds significant potential for developing novel materials. For instance, these micelles could serve as templates for generating porosity in cerium oxide materials synthesized using the specific DES.

Q4: How does the structure of Octaethylene glycol monohexadecyl ether impact its behavior in solutions?

A4: The molecular structure of C16EO8, characterized by a long hydrophobic alkyl chain (C16) and a hydrophilic polyethylene glycol headgroup (EO8), dictates its behavior in solution. This amphiphilic nature drives its self-assembly into micelles above a certain concentration, known as the critical micelle concentration (CMC). Studies investigating its thermal diffusion behavior in water revealed that C16EO8 micelles exhibit a positive Soret coefficient at low concentrations, indicating their movement towards colder regions within a temperature gradient []. This characteristic is crucial for understanding its behavior in systems with temperature variations.

Q5: Are there any notable observations regarding the interaction of Octaethylene glycol monohexadecyl ether with other substances in solutions?

A5: Research has shown that the presence of even small amounts of ionic dyes, commonly used in thermal diffusion forced Rayleigh scattering (TDFRS) experiments, can significantly influence the behavior of C16EO8 in solution []. This interaction leads to the appearance of a second, slower diffusion mode in TDFRS measurements, which is not observed in the absence of the dye. Interestingly, the addition of salt, such as sodium chloride, suppresses this slow mode, suggesting a complex interplay between C16EO8, ionic species, and water molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-[(1,1-Dimethylprop-2-ynyl)oxy]ethoxy)ethan-1-ol](/img/structure/B1622331.png)

![2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1622343.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)thio]propanoate](/img/structure/B1622346.png)

![2-benzyl-4-chloro-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1622350.png)

![4-[4-(tert-butyl)phenyl]-5-mercapto-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1622351.png)